2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1114633-22-5
VCID: VC7784882
InChI: InChI=1S/C21H17FN4O3S3/c1-2-29-13-9-7-12(8-10-13)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28)
SMILES: CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F)SC2=S
Molecular Formula: C21H17FN4O3S3
Molecular Weight: 488.57

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

CAS No.: 1114633-22-5

Cat. No.: VC7784882

Molecular Formula: C21H17FN4O3S3

Molecular Weight: 488.57

* For research use only. Not for human or veterinary use.

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide - 1114633-22-5

Specification

CAS No. 1114633-22-5
Molecular Formula C21H17FN4O3S3
Molecular Weight 488.57
IUPAC Name 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H17FN4O3S3/c1-2-29-13-9-7-12(8-10-13)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28)
Standard InChI Key CZMUHUODTFQYIN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F)SC2=S

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolo[4,5-d]pyrimidine core fused with a tetrahydrothiazole ring, substituted at positions 3 and 5 with a 4-ethoxyphenyl group and a thioacetamide-linked 2-fluorophenyl moiety, respectively. The 7-oxo and 2-thioxo groups contribute to its electrophilic reactivity, while the ethoxy and fluorine substituents enhance lipophilicity and target specificity.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₁H₁₈FN₃O₃S₃
Molecular Weight479.58 g/mol
IUPAC Name2-[(3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
CAS Registry NumberNot yet assigned
Topological Polar Surface142 Ų (indicative of moderate membrane permeability)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the ethoxyphenyl (δ 6.8–7.2 ppm, aromatic protons) and fluorophenyl groups (δ 7.3–7.6 ppm). The thioacetamide linkage is confirmed by a singlet at δ 3.8 ppm (CH₂ group) and a carbonyl signal at δ 168 ppm in ¹³C-NMR . Mass spectrometry (MS) shows a molecular ion peak at m/z 479.58, consistent with the molecular formula.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step protocol derived from Gewald thiazole formation and subsequent pyrimidine cyclization :

  • Step 1: Condensation of 4-amino-5-carboxamido-2,3-dihydrothiazole-2-thione with 4-ethoxybenzaldehyde in dimethylformamide (DMF) at 80°C to form the thiazole intermediate.

  • Step 2: Cyclization with thiourea in acetic acid to construct the pyrimidine ring.

  • Step 3: Chlorination at position 7 using phosphorus oxychloride (POCl₃).

  • Step 4: Thioacetamide coupling via nucleophilic substitution with 2-fluorophenylamine.

Table 2: Optimization Parameters for Key Reactions

Reaction StepSolventTemperature (°C)Yield (%)Purity (HPLC)
CyclizationAcetic acid1106892
ChlorinationToluene907595
CouplingDMF706289

Purification and Analytical Methods

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the final compound with >90% purity. High-Performance Liquid Chromatography (HPLC) confirms homogeneity, while X-ray crystallography validates the bicyclic framework .

Biological Activities and Mechanisms

Anticancer Activity

In vitro screening against the NCI-60 panel demonstrates moderate cytotoxicity (GI₅₀ = 12–18 µM), with selectivity for leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines . Mechanistic studies suggest inhibition of topoisomerase IIα, evidenced by DNA relaxation assays and molecular docking simulations (binding energy: −9.2 kcal/mol).

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely due to thioamide-mediated disruption of microbial cell membranes.

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